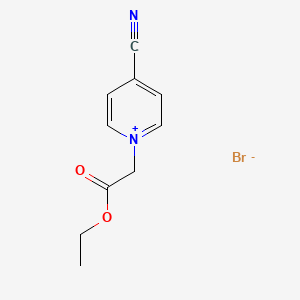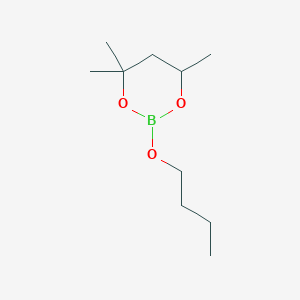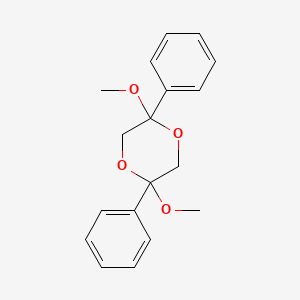
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane is an organic compound with the molecular formula C18H20O4 and a molecular weight of 300.358 g/mol . It is a unique chemical structure that features two methoxy groups and two phenyl groups attached to a 1,4-dioxane ring. This compound is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane typically involves the reaction of 2,5-dimethoxybenzaldehyde with benzyl alcohol in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation and cyclization to form the dioxane ring .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and as a precursor for specialized chemical products.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, making this an area of active research .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethoxy-1,4-dioxane
- 2,5-Diphenyl-1,4-dioxane
- 2,5-Diethyl-3,4-diphenyl-cyclopenta-2,4-dienone
- 4-(2,5-Dimethoxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile
Uniqueness
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane is unique due to its specific arrangement of methoxy and phenyl groups on the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications .
Propiedades
Número CAS |
1231-51-2 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
2,5-dimethoxy-2,5-diphenyl-1,4-dioxane |
InChI |
InChI=1S/C18H20O4/c1-19-17(15-9-5-3-6-10-15)13-22-18(20-2,14-21-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
WWQNOCASWXDJGK-UHFFFAOYSA-N |
SMILES canónico |
COC1(COC(CO1)(C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


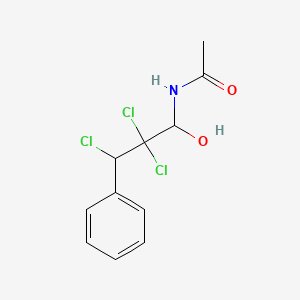
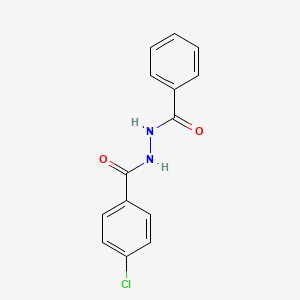
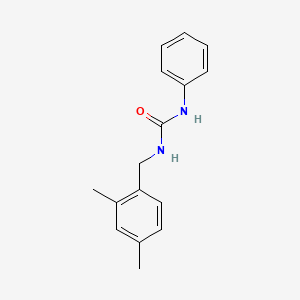
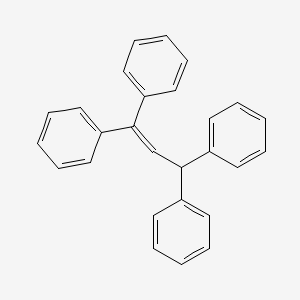
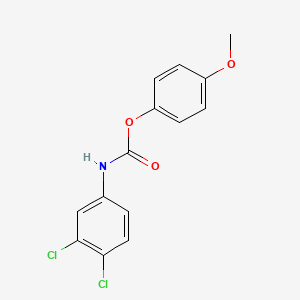
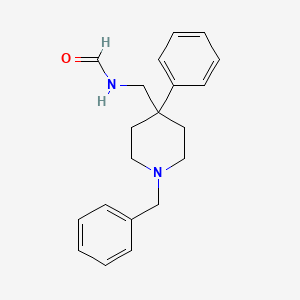
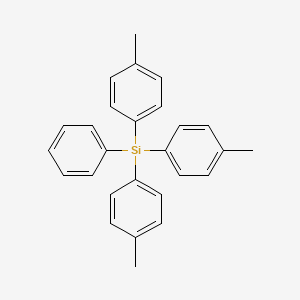
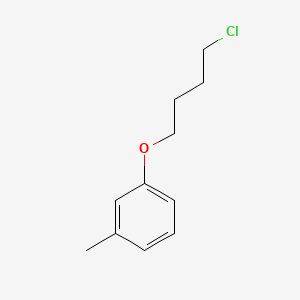
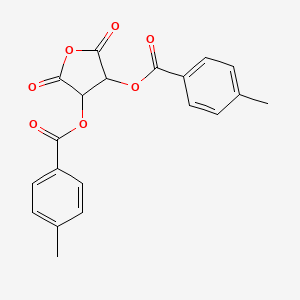
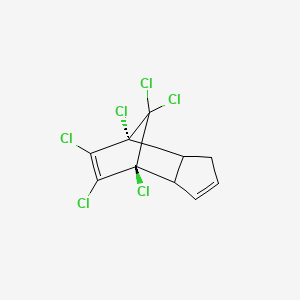
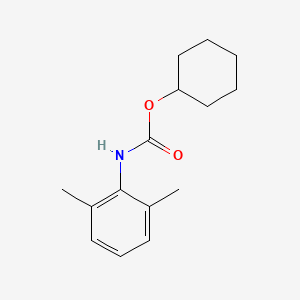
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
